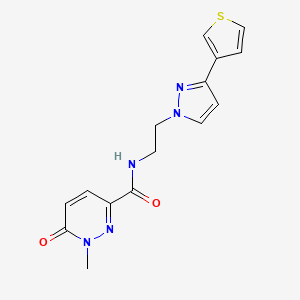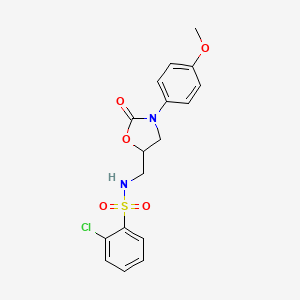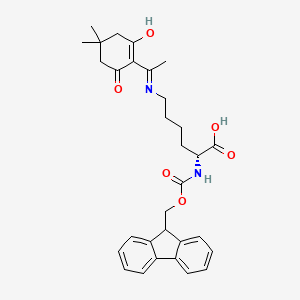![molecular formula C12H9N3OS B2653416 [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile CAS No. 900007-51-4](/img/structure/B2653416.png)
[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile” is a non-polymer with a molecular weight of 243.284 . It has a chemical formula of C12H9N3OS . The compound is also known as 2-[(6-oxidanylidene-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]ethanenitrile .
Molecular Structure Analysis
The compound has an isomeric SMILES structure ofc1ccc(cc1)C2=CC(=O)NC(=N2)SCC#N . The InChI structure is InChI=1S/C12H9N3OS/c13-6-7-17-12-14-10(8-11(16)15-12)9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,15,16) . Physical And Chemical Properties Analysis
The compound has a formal charge of 0, an atom count of 26, a chiral atom count of 0, and a bond count of 27 . It also has 6 aromatic bonds .Scientific Research Applications
Structural Insights and Enzyme Inhibition
- Structural Characterization and Dihydrofolate Reductase Inhibition: A study on structural characterization of dihydropyrimidine derivatives, including those similar to the compound , demonstrated their potential as inhibitors against the human dihydrofolate reductase enzyme. This suggests their applicability in developing treatments for diseases where dihydrofolate reductase plays a key role, such as certain cancers and bacterial infections (L. H. Al-Wahaibi et al., 2021).
Synthesis and Chemical Reactivity
Synthesis of Fused Heterocyclic Derivatives
Research indicates the utility of dihydropyrimidine-2-ylacetonitrile derivatives in synthesizing fused heterocyclic compounds with anti-tumor activities. This highlights the compound's role in creating pharmaceuticals targeting various cancer cells (W. Wardakhan et al., 2011).
Antioxidant Activity
Derivatives incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, synthesized using a key intermediate with structural similarities to the compound, showed significant antioxidant activity. This suggests potential therapeutic applications as antioxidants (A. El‐Mekabaty, 2015).
Drug Development and Biological Activity
- Inhibitor of Carbonyl Reductase: The synthesis and characterization of a cyanoxime compound, structurally related to the query compound, demonstrated its potential as a powerful inhibitor of the Carbonyl Reductase enzyme. This enzyme is involved in developing resistance to anticancer treatments, indicating the compound's applicability in overcoming drug resistance in cancer therapy (Seth Adu Amankrah et al., 2021).
properties
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-6-7-17-12-14-10(8-11(16)15-12)9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXMFYYAURQRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2653333.png)



![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)


![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)


![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2653349.png)
![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)